2-Tert-butyl-4-(3-hydroxypropoxy)phenol
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Overview
Description
Phenol, 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)- is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a phenol group substituted with a tert-butyl group and a hydroxypropoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)- typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The hydroxypropoxy group is introduced through a subsequent etherification reaction with 3-chloropropanol under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
Phenol, 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)- is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a model compound for studying phenolic compounds.
Industry: Used in the production of polymers and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The hydroxypropoxy group can also interact with biological membranes, influencing cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2-(1,1-dimethylethyl)-4-methoxy-
- Phenol, 2-(1,1-dimethylethyl)-4-ethoxy-
Uniqueness
Phenol, 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)- is unique due to the presence of both a tert-butyl group and a hydroxypropoxy group, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity and its interactions with biological systems, making it valuable for various research applications.
Properties
CAS No. |
114289-77-9 |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-tert-butyl-4-(3-hydroxypropoxy)phenol |
InChI |
InChI=1S/C13H20O3/c1-13(2,3)11-9-10(5-6-12(11)15)16-8-4-7-14/h5-6,9,14-15H,4,7-8H2,1-3H3 |
InChI Key |
NBOGODDTOPKOHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OCCCO)O |
Origin of Product |
United States |
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